CL2A-SN-38

Description

Properties

IUPAC Name |

[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61-,73-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVRBCDBISKHME-URBSQPMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H97N11O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CL2A-SN-38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of CL2A-SN-38, a critical component of advanced antibody-drug conjugates (ADCs). We will explore the cytotoxic payload, SN-38, its molecular interactions, and the pivotal role of the CL2A linker in targeted drug delivery and release. This document synthesizes key experimental findings, presents quantitative data for comparative analysis, and provides detailed protocols for relevant assays.

Introduction to this compound

This compound is a drug-linker conjugate composed of SN-38, a potent topoisomerase I inhibitor, and a cleavable linker designated CL2A.[1][2] This conjugate is a key component of antibody-drug conjugates, such as sacituzumab govitecan, where it is attached to a monoclonal antibody that targets specific tumor antigens.[3] The CL2A linker is designed to be stable in circulation and release the SN-38 payload preferentially within the tumor microenvironment.[4][5]

The Cytotoxic Payload: SN-38

SN-38 is the active metabolite of the prodrug irinotecan and exhibits significantly higher cytotoxicity, reported to be up to 1,000-fold more potent against various cancer cells in vitro.

Mechanism of Action of SN-38

SN-38 exerts its anticancer effects by inhibiting DNA topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. The enzyme relieves torsional strain in DNA by inducing transient single-strand breaks. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.

The collision of the replication fork with these stabilized complexes leads to the formation of irreversible double-strand DNA breaks during the S-phase of the cell cycle. This extensive DNA damage triggers a cascade of cellular events, including:

-

Cell Cycle Arrest: The accumulation of DNA damage leads to cell cycle arrest, primarily in the S and G2 phases, preventing further proliferation of cancer cells.

-

Apoptosis: The irreparable DNA damage ultimately activates apoptotic pathways, leading to programmed cell death. This process involves the activation of caspase-3 and the cleavage of poly ADP ribose polymerase (PARP).

-

Induction of Autophagy: SN-38 has also been shown to induce autophagy.

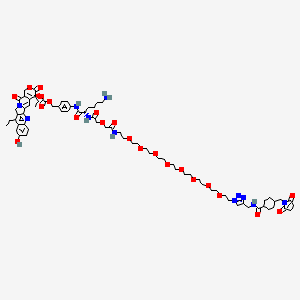

The following diagram illustrates the signaling pathway of SN-38-induced cell death.

Caption: Signaling pathway of SN-38 leading to cell cycle arrest and apoptosis.

The CL2A Linker: Enabling Targeted Delivery

The CL2A linker is a critical component that facilitates the targeted delivery of SN-38 to cancer cells when part of an ADC. It is designed to be stable in systemic circulation and to release the cytotoxic payload within the tumor microenvironment.

Structure and Properties of the CL2A Linker

The CL2A linker possesses several key features:

-

Cleavable: The bond between CL2A and SN-38 is pH-sensitive and susceptible to cleavage in the acidic environment of lysosomes or the tumor microenvironment.

-

Stabilization of SN-38: The linker is coupled to the 20th position of the lactone ring of SN-38, which stabilizes this active form and prevents its conversion to the less active carboxylate form.

-

Solubility: The linker contains a short polyethylene glycol (PEG) residue to enhance solubility.

-

Protection from Glucuronidation: While attached to the antibody via the linker, the 10th position of SN-38 is protected from glucuronidation, a metabolic process that inactivates the drug.

The following diagram illustrates the general workflow of an ADC utilizing the this compound system.

Caption: Experimental workflow of an ADC with a this compound payload.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound in the context of an ADC.

Table 1: In Vitro Cytotoxicity of an Anti-Trop-2-CL2A-SN-38 ADC (Sacituzumab Govitecan)

| Cell Line | Cancer Type | IC50 (nM) |

| Calu-3 | Lung Cancer | 1.95 |

| COLO 205 | Colon Cancer | >10 |

| Capan-1 | Pancreatic Cancer | 23.14 |

| PC3 | Prostate Cancer | >10 |

| SK-MES-1 | Lung Cancer | >10 |

| BxPC-3 | Pancreatic Cancer | 11.53 |

Table 2: Drug-to-Antibody Ratio (DAR) of Sacituzumab Govitecan

| Parameter | Value |

| Average DAR | ~7.6 |

Experimental Protocols

Topoisomerase I Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on topoisomerase I activity.

Methodology:

-

Supercoiled plasmid DNA is incubated with human topoisomerase I in the presence and absence of the test compound (e.g., SN-38).

-

The reaction mixture is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

The reaction is stopped, and the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light.

-

Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., an ADC containing this compound) for a specified period (e.g., 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cancer cells are treated with the test compound for a defined period.

-

The cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Conclusion

The mechanism of action of this compound is a synergistic interplay between the potent cytotoxic activity of SN-38 and the targeted delivery enabled by the CL2A linker within an ADC framework. SN-38 effectively induces cancer cell death by inhibiting topoisomerase I and causing catastrophic DNA damage. The CL2A linker ensures that this potent payload is delivered specifically to tumor cells, minimizing systemic toxicity and maximizing therapeutic efficacy. This detailed understanding of its mechanism is crucial for the continued development and optimization of ADCs as a powerful class of anticancer therapeutics.

References

CL2A-SN-38 structure and chemical properties

An In-depth Technical Guide on the Structure and Chemical Properties of CL2A-SN-38

Executive Summary

This compound is a pivotal drug-linker construct utilized in the development of advanced antibody-drug conjugates (ADCs). It comprises the highly potent topoisomerase I inhibitor, SN-38, attached to a specifically engineered linker, CL2A. This linker is designed to confer favorable physicochemical properties, such as increased aqueous solubility and stability in circulation, while enabling controlled release of the cytotoxic payload within the tumor microenvironment. This guide provides a comprehensive overview of the structural characteristics, chemical properties, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Structure and Components

The this compound conjugate is a sophisticated assembly of a cytotoxic payload (SN-38) and a functional linker (CL2A), designed for subsequent attachment to a monoclonal antibody.

SN-38 Payload

SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of irinotecan and is approximately 1000 times more potent as a cytotoxic agent.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[3][4] By trapping the topoisomerase I-DNA cleavage complex, SN-38 induces lethal double-strand breaks, leading to S-phase arrest and apoptosis.[3] The clinical use of free SN-38 is hampered by its extremely poor water solubility and the instability of its active lactone ring at physiological pH.

CL2A Linker

The CL2A linker is a multi-component system engineered to overcome the limitations of SN-38 and facilitate its targeted delivery. Its key structural features include:

-

Maleimide Group: Located at one end of the linker, this group enables stable covalent conjugation to sulfhydryl moieties formed after the mild reduction of an antibody's interchain disulfide bonds.

-

Polyethylene Glycol (PEG) Moiety: A short PEG chain is incorporated to enhance the hydrophilicity and aqueous solubility of the entire linker-drug construct.

-

pH-Sensitive Carbonate Bond: The CL2A linker is attached to the 20-hydroxyl group of SN-38 through a carbonate bond. This linkage is susceptible to hydrolysis under the acidic conditions found in lysosomes and the tumor microenvironment, facilitating payload release. This specific attachment site also serves to stabilize the critical lactone ring of SN-38, preventing its premature conversion to the inactive carboxylate form.

The overall structure allows for a high drug-to-antibody ratio (DAR), with the potential to deliver up to eight molecules of SN-38 per antibody.

Caption: Diagram of a this compound construct conjugated to a monoclonal antibody.

Chemical and Physicochemical Properties

The conjugation of SN-38 with the CL2A linker fundamentally alters its properties, transforming it from a poorly soluble molecule into a viable ADC payload.

| Property | SN-38 (Free Drug) | This compound Linker-Drug |

| Molecular Formula | C₂₂H₂₀N₂O₅ | C₇₃H₉₇N₁₁O₂₂ |

| Molecular Weight | 392.4 g/mol | ~1480.6 g/mol |

| Aqueous Solubility | Insoluble to sparingly soluble (e.g., 0.29 mg/mL). | Significantly increased due to the hydrophilic PEG moiety. |

| Stability (Lactone Ring) | Unstable at physiological pH (7.4), hydrolyzing to an inactive carboxylate. | Stabilized by the carbonate bond at position 20, preserving the active form. |

| Plasma Stability (Linkage) | Not Applicable | Designed for stability in circulation; reported half-life of ~20-24 hours in human serum. |

| LogP | 2.73 (hydrophobic) | -0.1 (hydrophilic) |

Synthesis and Experimental Protocols

The creation of a this compound ADC is a sequential process involving the chemical synthesis of the drug-linker followed by its conjugation to the antibody.

Caption: General workflow for the preparation of a this compound antibody-drug conjugate.

Experimental Protocol: Antibody Conjugation

Objective: To covalently link the this compound drug-linker to a target monoclonal antibody via thiol-maleimide chemistry.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

This compound dissolved in an organic co-solvent (e.g., DMSO).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching reagent: N-ethylmaleimide or N-acetylcysteine.

-

Purification column: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Methodology:

-

Antibody Reduction: The mAb is incubated with a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing reactive sulfhydryl (-SH) groups. The reaction is typically performed at 37°C for 1-2 hours.

-

Conjugation Reaction: The this compound solution is added to the reduced mAb. The maleimide group on the linker reacts with the exposed antibody thiol groups to form a stable thioether bond. The reaction is incubated for 1-4 hours at room temperature.

-

Quenching: An excess of a quenching reagent is added to cap any unreacted thiol groups on the antibody and remove any remaining unreacted drug-linker.

-

Purification: The resulting ADC is purified from unconjugated antibody, free drug-linker, and other reactants. SEC is commonly used to separate the higher molecular weight ADC from smaller impurities.

-

Characterization: The final ADC product is analyzed to determine key quality attributes, including drug-to-antibody ratio (DAR), concentration, percentage of aggregates, and binding affinity to its target antigen.

Mechanism of Action and Evaluation

The efficacy of a this compound ADC relies on a multi-step process that ensures targeted drug delivery and activation.

Caption: Pathway of a this compound ADC from systemic circulation to cell death.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ADC against antigen-positive cancer cells.

Materials:

-

Target cancer cell line (expressing the antigen of interest).

-

96-well cell culture plates.

-

Complete cell culture medium.

-

This compound ADC, free SN-38, and a non-targeting control ADC.

-

Cell viability reagent (e.g., MTS, resazurin, or ATP-based luminescence assay).

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach for 24 hours.

-

Treatment: A serial dilution series of the ADC, free SN-38, and controls is prepared. The cell culture medium is replaced with medium containing the various drug concentrations.

-

Incubation: The plates are incubated for 72 to 120 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: The cell viability reagent is added to each well according to the manufacturer's instructions. The signal (e.g., absorbance or fluorescence) is measured using a plate reader.

-

Data Analysis: The viability data is normalized to untreated controls. The IC₅₀ values are calculated by fitting the dose-response curves using a four-parameter logistic regression model. The results for the targeted ADC are compared to those of free SN-38 and the non-targeting control to confirm antigen-specific cytotoxicity.

Conclusion

The this compound drug-linker is a sophisticated chemical entity that successfully addresses the inherent challenges of SN-38, namely poor solubility and instability. Through its rational design, incorporating a hydrophilic PEG spacer and a pH-sensitive carbonate bond that also stabilizes the active lactone ring, CL2A enables the development of potent and effective antibody-drug conjugates. The detailed structural, chemical, and mechanistic information provided herein serves as a critical resource for the ongoing research and development of next-generation targeted cancer therapies.

References

The CL2A Linker: A Deep Dive into its Structure, Mechanism, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has witnessed remarkable advancements, offering a targeted approach to cancer therapy. Central to the efficacy and safety of these complex biotherapeutics is the linker, a critical component that connects the monoclonal antibody to the potent cytotoxic payload. This technical guide provides an in-depth exploration of the CL2A linker, a clinically validated, pH-sensitive linker integral to the success of the ADC, sacituzumab govitecan.

Core Concepts of the CL2A Linker

The CL2A linker is a cleavable linker designed for the specific delivery and release of the topoisomerase I inhibitor, SN-38. Its unique composition and mechanism of action contribute to a high drug-to-antibody ratio (DAR) and a potent bystander effect, enhancing its therapeutic potential.

Structural Composition

The CL2A linker is a multi-component system meticulously engineered for stability in circulation and controlled payload release within the tumor microenvironment.[1][2][3] Its key structural features include:

-

Maleimide Moiety: Facilitates covalent attachment to the antibody via a stable thioether bond with sulfhydryl groups generated from the reduction of interchain disulfide bonds in the antibody's hinge region.[1]

-

Polyethylene Glycol (PEG) Spacer: A short PEG8 spacer enhances the water solubility of the linker-payload conjugate, which is crucial for manufacturing and formulation.[1]

-

Triazole Group: A stable heterocyclic ring incorporated within the linker structure.

-

pH-Sensitive Carbonate Bond: This is the lynchpin of the CL2A linker's cleavage mechanism. It connects the linker to the 20th position of the SN-38 payload, a bond that is susceptible to hydrolysis under the acidic conditions of the tumor microenvironment and within cellular lysosomes.

Mechanism of Action: pH-Dependent Payload Release and Bystander Effect

The CL2A linker operates on a pH-sensitive cleavage mechanism. In the neutral pH of the bloodstream (pH 7.4), the carbonate bond is relatively stable, minimizing premature release of the toxic payload. Upon extravasation into the tumor microenvironment, which is often acidic (pH 6.0-7.0), and subsequent internalization into the even more acidic lysosomes (pH 4.5-5.0), the carbonate bond undergoes hydrolysis. This cleavage releases the SN-38 payload in its active form.

A significant advantage of the CL2A linker is its ability to induce a potent bystander effect . The released SN-38, being membrane-permeable, can diffuse out of the targeted cancer cell and kill neighboring tumor cells, including those that may have low or no expression of the target antigen (Trop-2 in the case of sacituzumab govitecan). This is particularly important in treating heterogeneous tumors.

Quantitative Data

The following tables summarize key quantitative data associated with the CL2A linker, primarily from studies involving sacituzumab govitecan.

| Parameter | Value | Reference |

| Drug-to-Antibody Ratio (DAR) | ~7.6 | |

| ADC Half-life (in patients) | ~11-14 hours | |

| Released SN-38 Half-life (in patients) | ~20 hours | |

| Antibody (IgG) Half-life (in patients) | ~103-114 hours |

Table 1: Key Quantitative Parameters of Sacituzumab Govitecan

| Tumor Type | Median Progression-Free Survival (PFS) with Sacituzumab Govitecan | Median Overall Survival (OS) with Sacituzumab Govitecan | Reference |

| Metastatic Triple-Negative Breast Cancer (mTNBC) | 5.6 months | 12.1 months | |

| mTNBC (Trop-2 High Expression) | 6.9 months | 14.2 months | |

| mTNBC (Trop-2 Medium Expression) | 5.6 months | 14.9 months | |

| mTNBC (Trop-2 Low Expression) | 2.7 months | 9.3 months | |

| Metastatic Urothelial Carcinoma | Objective Response Rate (ORR): 21% | 10.29 months |

Table 2: Clinical Efficacy Data for Sacituzumab Govitecan in Different Tumor Types

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ADCs employing the CL2A linker. The following are representative protocols for key in vitro and in vivo assays.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of SN-38 molecules conjugated to each antibody and the distribution of different drug-loaded species.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the ADC (e.g., sacituzumab govitecan) at a concentration of 2 mg/mL in 1M ammonium sulfate.

-

-

Chromatographic Conditions:

-

Column: TSKgel Butyl-NPR (4.6 mm x 10 cm) or equivalent HIC column.

-

Mobile Phase A: 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

-

Mobile Phase B: 25 mM sodium phosphate, 20% isopropanol, pH 7.0.

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV absorbance at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas for each species (DAR 0, 2, 4, 6, 8, etc.).

-

Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area of each species * DAR of that species)) / (Σ Peak Area of all species)

-

In Vitro Plasma Stability Assay

Objective: To assess the stability of the CL2A linker and the rate of SN-38 release in plasma from different species.

Methodology:

-

Incubation:

-

Spike the ADC into human, mouse, and rat plasma to a final concentration of 100 µg/mL.

-

Incubate the samples at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

-

Quantification of Intact ADC and Released Payload:

-

Intact ADC: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the intact ADC.

-

Released SN-38: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of free SN-38 in the plasma.

-

-

Data Analysis:

-

Plot the concentration of intact ADC and released SN-38 over time.

-

Calculate the half-life (t½) of the ADC in plasma for each species.

-

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against cancer cell lines with varying levels of target antigen expression.

Methodology:

-

Cell Lines:

-

Trop-2 Positive: MDA-MB-468 (human breast cancer), Capan-1 (human pancreatic cancer).

-

Trop-2 Negative: BT-549 (human breast cancer).

-

-

Cell Seeding:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, a non-targeting control ADC, and free SN-38 in cell culture medium.

-

Treat the cells with the different concentrations for 72-96 hours.

-

-

Cell Viability Assessment:

-

Use a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the percentage of viable cells.

-

-

Data Analysis:

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

-

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-scid gamma mice).

-

Subcutaneously implant a Trop-2 positive human cancer cell line (e.g., Capan-1 or NCI-N87) to establish tumors.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Administer the ADC, a vehicle control, and a non-targeting control ADC intravenously at a specified dose and schedule (e.g., 10 mg/kg, twice weekly for three weeks).

-

-

Monitoring:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Perform statistical analysis to compare the tumor growth inhibition between the treatment and control groups.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the CL2A linker and its application in ADCs.

References

The Bystander Effect of CL2A-SN-38: A Technical Guide

This in-depth guide elucidates the mechanism and experimental validation of the bystander effect mediated by the CL2A-SN-38 linker-drug combination, a critical component of the antibody-drug conjugate (ADC) Sacituzumab Govitecan (SG). Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the underlying principles, experimental methodologies, and quantitative data associated with this phenomenon.

Introduction to this compound and the Bystander Effect in ADCs

Antibody-drug conjugates are a transformative class of cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells.[1] Their efficacy, however, can be limited by heterogeneous antigen expression within a tumor. The "bystander effect" is a crucial mechanism that overcomes this limitation, whereby the cytotoxic payload released from a target cancer cell diffuses into the tumor microenvironment and kills adjacent, antigen-negative tumor cells.[2][3][4]

This compound is the linker-payload system utilized in the Trop-2-directed ADC, Sacituzumab Govitecan.[5] It comprises the active metabolite of irinotecan, SN-38, linked to the antibody via a hydrolyzable CL2A linker. SN-38 is a potent topoisomerase I inhibitor that induces double-strand DNA breaks during the S-phase of the cell cycle, ultimately leading to apoptosis. The CL2A linker is designed to be stable in circulation but susceptible to cleavage in the acidic tumor microenvironment, facilitating the release of SN-38. This controlled release is fundamental to the bystander effect of this compound.

Mechanism of the this compound Bystander Effect

The bystander effect of this compound is a multi-step process that begins with the targeted delivery of the ADC and culminates in the death of neighboring tumor cells.

2.1. ADC Targeting and Internalization: The monoclonal antibody component of the ADC, Sacituzumab, binds to the Trop-2 receptor on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized via endocytosis.

2.2. Intracellular Trafficking and Payload Release: Once inside the cell, the ADC is trafficked through the endosomal-lysosomal pathway. The acidic environment of these compartments (pH 5.0-6.0) promotes the hydrolysis of the CL2A linker, leading to the release of the SN-38 payload. While some intracellular release occurs, the moderately stable nature of the CL2A linker also permits the release of SN-38 into the tumor microenvironment.

2.3. Diffusion and Uptake by Bystander Cells: The released SN-38, being membrane-permeable, can then diffuse across the cell membrane of the target cell and into the surrounding tumor microenvironment. From there, it can be taken up by adjacent tumor cells, irrespective of their Trop-2 expression status.

2.4. Induction of Apoptosis in Bystander Cells: Once inside a bystander cell, SN-38 inhibits topoisomerase I, leading to DNA damage and the activation of apoptotic signaling pathways, ultimately causing cell death. This process is visually represented in the signaling pathway diagram below.

Signaling Pathway of SN-38 Induced Apoptosis

References

- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 3. mdpi.com [mdpi.com]

- 4. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to pH-Sensitive Drug Release: The Case of the CL2A-SN-38 Conjugate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pivotal role of pH sensitivity in the mechanism of action of drug-linker conjugate CL2A-SN-38. While "this compound" refers specifically to the linker-payload combination, its most prominent application is in the antibody-drug conjugate (ADC) Sacituzumab Govitecan (Trodelvy®). This document will use this ADC as a primary, well-documented example to explore the core principles of acid-labile drug delivery. We will delve into the chemical mechanisms, present key quantitative data, provide detailed experimental protocols for assessing pH-dependent release, and visualize the underlying processes.

The rationale for developing pH-sensitive delivery systems for SN-38 is twofold: to mitigate the challenges associated with the drug itself and to enhance its therapeutic index. SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor, estimated to be 100 to 1000 times more cytotoxic than its parent drug.[1][2] However, its clinical utility is hampered by poor water solubility and, critically, the instability of its active lactone ring structure at physiological pH (7.4), where it hydrolyzes to an inactive carboxylate form.[3][4][5] By conjugating SN-38 to a carrier via a pH-sensitive linker like CL2A, the drug remains stable and largely inactive in systemic circulation (pH ~7.4). The linker is specifically engineered to cleave in the more acidic environments characteristic of tumor tissues (pH 6.5-7.2) and, more profoundly, within the endosomal (pH 5.0–6.5) and lysosomal (pH 4.5–5.0) compartments of cancer cells following ADC internalization. This strategy ensures that the highly potent SN-38 is released preferentially at the site of action, maximizing efficacy while minimizing systemic toxicity.

Mechanism of pH-Sensitive Release from this compound

The CL2A linker is an acid-cleavable linker designed for stability at neutral pH and rapid hydrolysis under acidic conditions. While the precise structure of the CL2A linker is proprietary, it is understood to function based on principles common to other acid-labile linkers, such as hydrazones or carbonates, which are frequently used in ADCs. The general mechanism relies on the protonation of a specific functional group within the linker in an acidic environment, which initiates a chemical cascade leading to the cleavage of the bond connecting the linker to the drug payload, SN-38.

The process can be visualized as a multi-step logical relationship:

Caption: Logical workflow of pH-dependent SN-38 release from an ADC.

Quantitative Data on SN-38 Conjugates

The performance of a drug conjugate is defined by several key parameters. The following tables summarize representative quantitative data for SN-38 based ADCs, highlighting physicochemical properties and the impact of pH on drug release.

Table 1: Representative Physicochemical and In Vitro Efficacy Data for SN-38 ADCs

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Drug-to-Antibody Ratio (DAR) | ~6 - 7.1 | Indicates the number of SN-38 molecules per antibody; impacts potency and pharmacokinetics. | |

| Binding Affinity (Kd) | ~1.2 nM | High affinity ensures specific binding to the target antigen on cancer cells. | |

| In Vitro Serum Stability (t1/2) | ~20 - 66 hours | Measures the stability of the conjugate in plasma; a longer half-life is desirable to prevent premature drug release. | |

| IC50 (Conjugate) | ~2.2 - 5.5 nM | The concentration of the ADC required to inhibit 50% of cancer cell growth, demonstrating potent cytotoxicity after internalization and release. |

| IC50 (Free SN-38) | 11.3 nM | For comparison, shows the high potency of the released payload. | |

Table 2: pH-Dependent In Vitro Release of SN-38

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) | Significance |

|---|---|---|---|

| 1 | < 5% | ~20% | Demonstrates minimal release in physiological conditions and rapid release in an acidic environment. |

| 6 | < 10% | ~50% | Highlights the sustained and significant release profile under acidic conditions mimicking the endosome. |

| 24 | ~15% | ~85% | Shows near-complete release of the payload in the target acidic environment over time. |

| 48 | ~20% | > 95% | Confirms the pH-sensitive design, ensuring the majority of the drug is released only under acidic conditions. |

Note: The data in Table 2 are synthesized from typical release profiles observed for acid-labile SN-38 conjugates in scientific literature. Exact percentages can vary based on the specific linker and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro pH-Dependent Drug Release Assay

This protocol details a standard method for evaluating the rate and extent of SN-38 release from a conjugate under different pH conditions, simulating physiological circulation and the intracellular endosomal/lysosomal environment.

Objective: To quantify the release of SN-38 from its conjugated form at pH 7.4 and an acidic pH (e.g., 5.0) over time.

Materials:

-

SN-38 conjugate solution of known concentration.

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Acetate or Citrate Buffer, pH 5.0.

-

Dialysis device/cassette with an appropriate molecular weight cutoff (MWCO), typically 10-20 kDa, to retain the conjugate while allowing free SN-38 to pass through.

-

Incubator or water bath set to 37°C with shaking capability.

-

Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for HPLC mobile phase.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector (set to ~370 nm for SN-38).

-

SN-38 standard for calibration curve.

Methodology:

-

Preparation: Prepare release media (PBS pH 7.4 and Acetate Buffer pH 5.0). Prepare a stock solution of the SN-38 conjugate in a suitable buffer.

-

Dialysis Setup:

-

Load a precise volume (e.g., 1 mL) of the SN-38 conjugate solution into the dialysis cassette.

-

Place the sealed cassette into a larger container with a significantly larger volume (e.g., 50 mL) of the release medium (either pH 7.4 or pH 5.0) to ensure sink conditions.

-

Prepare separate setups for each pH condition and for each time point to be tested.

-

-

Incubation: Place the setups in a shaker incubator at 37°C.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 1 mL) from the release medium outside the dialysis bag. Replace the withdrawn volume with fresh medium to maintain sink conditions.

-

Sample Analysis:

-

Quantify the concentration of released SN-38 in the collected samples using a validated HPLC method.

-

Generate a standard curve using known concentrations of free SN-38 to accurately determine the amount of drug in the samples.

-

-

Data Calculation:

-

Calculate the cumulative amount of SN-38 released at each time point.

-

Express the release as a percentage of the total SN-38 initially loaded in the conjugate.

-

Plot the cumulative percentage release versus time for both pH conditions to generate release profiles.

-

Caption: Workflow for an in vitro pH-dependent drug release assay.

Cellular Mechanism of Action of Released SN-38

Once the CL2A linker is cleaved in the acidic environment of the lysosome, free SN-38 is released into the cytoplasm. SN-38 exerts its potent cytotoxic effect by targeting DNA Topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.

The key steps are:

-

Topoisomerase I Binding: Topoisomerase I relieves torsional stress in DNA by creating a transient single-strand break, forming a covalent complex with the DNA.

-

SN-38 Intercalation: SN-38 binds to this Topoisomerase I-DNA complex, stabilizing it.

-

Replication Fork Collision: This stabilized "cleavable complex" prevents the re-ligation of the DNA strand. When a DNA replication fork collides with this complex, it leads to an irreversible DNA double-strand break.

-

Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest, primarily in the S-phase, and subsequently activates apoptotic pathways, leading to programmed cell death.

Caption: Simplified signaling pathway for SN-38 mechanism of action.

Conclusion

The use of a pH-sensitive linker such as CL2A is a critical design feature for the effective and safe delivery of SN-38. This strategy successfully addresses the inherent physicochemical limitations of SN-38 by keeping the drug stable and inactive in systemic circulation. By exploiting the acidic microenvironment of tumors and intracellular compartments, the this compound conjugate ensures targeted release of the active payload, thereby maximizing its potent anti-tumor activity while minimizing off-target toxicity. The experimental protocols and data presented herein underscore the importance of pH as a reliable and effective trigger for advanced cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

CL2A-SN-38 for Targeted Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. At the heart of their efficacy lies the careful selection of a potent cytotoxic payload and a linker that ensures stability in circulation and efficient release at the tumor site. CL2A-SN-38 is a drug-linker conjugate that has garnered significant attention in this field. It comprises the potent topoisomerase I inhibitor, SN-38, connected to a linker, CL2A, designed for conjugation to monoclonal antibodies. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the development of targeted cancer therapies.

The Components: SN-38 and the CL2A Linker

SN-38: A Potent Topoisomerase I Inhibitor

SN-38 is the active metabolite of the prodrug irinotecan and is a potent inhibitor of DNA topoisomerase I.[1][2] This nuclear enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[1][3] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[4] When the DNA replication fork encounters this complex, it results in the formation of irreversible double-strand breaks, triggering S-phase arrest and ultimately leading to apoptotic cell death. In vitro studies have demonstrated that SN-38 is significantly more potent than irinotecan, with some estimates suggesting it is up to 1000 times more active.

The CL2A Linker: Enabling Targeted Delivery and Bystander Killing

The CL2A linker is a critical component of the this compound conjugate, designed to confer specific properties to the resulting ADC. It is a hydrolyzable linker, featuring a pH-sensitive carbonate bond that connects it to the 20th position of SN-38. This strategic placement stabilizes the lactone ring of SN-38, which is essential for its cytotoxic activity, and protects it from premature conversion to the less active carboxylate form.

A key feature of the CL2A linker is its moderate stability, which allows for the release of SN-38 in the acidic tumor microenvironment and within the lysosomes of cancer cells following internalization. This pH-sensitive cleavage contributes to a "bystander effect," where the released, cell-permeable SN-38 can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors. The linker also incorporates a short polyethylene glycol (PEG) moiety to enhance the water solubility of the otherwise hydrophobic SN-38, facilitating the conjugation process and improving the pharmacokinetic properties of the ADC.

Mechanism of Action of this compound ADCs

An antibody-drug conjugate utilizing this compound exerts its cytotoxic effect through a multi-step process.

-

Circulation and Tumor Targeting: The ADC circulates in the bloodstream, with the monoclonal antibody component targeting a specific antigen overexpressed on the surface of cancer cells.

-

Binding and Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.

-

Payload Release: Inside the cell, the ADC is trafficked to acidic compartments like endosomes and lysosomes. The lower pH in these organelles triggers the hydrolysis of the CL2A linker, releasing the active SN-38 payload. Extracellular release in the acidic tumor microenvironment can also occur.

-

Induction of DNA Damage and Apoptosis: The released SN-38 enters the nucleus and inhibits topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

-

Bystander Effect: The released SN-38 can diffuse out of the targeted cancer cell and kill adjacent cancer cells that may not express the target antigen.

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies involving this compound ADCs.

Table 1: In Vitro Cytotoxicity of hRS7-CL2A-SN-38

| Cell Line | Tumor Type | IC50 (nM) of hRS7-CL2A-SN-38 | IC50 (nM) of Free SN-38 |

| Calu-3 | Non-small cell lung | ~2.2 | <1 |

| Capan-1 | Pancreatic | ~2.2 | <1 |

| BxPC-3 | Pancreatic | ~2.2 | <1 |

| COLO 205 | Colorectal | ~2.2 | <1 |

| SK-MES-1 | Squamous cell lung | ~2.2 | <1 |

Data compiled from Cardillo et al., Clin Cancer Res, 2011.

Table 2: In Vivo Efficacy of hRS7-CL2A-SN-38 in Xenograft Models

| Tumor Model | Treatment | Dose and Schedule | Tumor Growth Inhibition | Reference |

| Calu-3 | hRS7-CL2A-SN-38 | 0.04 mg/kg SN-38 equiv. (q4dx4) | Significant (P≤0.05) | |

| Capan-1 | hRS7-CL2A-SN-38 | 0.2 mg/kg SN-38 equiv. (twice weekly x 4 weeks) | Significant (P<0.018) | |

| BxPC-3 | hRS7-CL2A-SN-38 | Not specified | Significant (P<0.005) | |

| COLO 205 | hRS7-CL2A-SN-38 | 0.4 mg/kg SN-38 equiv. (twice weekly x 4 weeks) | Significant (P<0.033) |

Equiv. = equivalents

Table 3: Pharmacokinetic Parameters of hRS7-CL2A-SN-38 in Mice

| Parameter | Value |

| Serum half-life (in vitro) | ~20 hours |

| Drug Substitution Ratio | ~6 SN-38 molecules per antibody |

Data from Cardillo et al., Clin Cancer Res, 2011.

Table 4: Toxicity Assessment of hRS7-CL2A-SN-38

| Species | Dose | Observations |

| Mice | 2 x 12 mg/kg (SN-38 equiv.) | Short-lived elevations in ALT and AST liver enzymes. |

| Cynomolgus Monkeys | 2 x 0.96 mg/kg (SN-38 equiv.) | Transient decreases in blood counts (not below normal ranges). |

Data from Cardillo et al., Clin Cancer Res, 2011.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments in the research and development of this compound ADCs. These are intended as a guide and may require optimization for specific antibodies and cell lines.

Antibody-Drug Conjugation

The conjugation of this compound to an antibody typically involves a multi-step chemical synthesis process.

-

Antibody Preparation: The antibody is typically in a buffer such as phosphate-buffered saline (PBS) at a concentration of around 2 mg/mL. If the antibody is in a buffer containing primary amines (e.g., glycine), dialysis against PBS is necessary.

-

Reduction of Disulfide Bonds: The interchain disulfide bonds of the antibody are partially reduced to generate free sulfhydryl (-SH) groups. This is often achieved by incubation with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at 37°C for a defined period.

-

Conjugation Reaction: The this compound, which contains a maleimide group, is reconstituted in a solvent like DMSO. The reduced antibody is then mixed with the this compound solution. The maleimide group on the linker reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond. The reaction is typically carried out at room temperature with gentle mixing.

-

Purification: After the conjugation reaction, the resulting ADC is purified to remove unconjugated this compound and other reaction byproducts. This is commonly done using techniques like size-exclusion chromatography (SEC) or protein concentrators with a suitable molecular weight cutoff.

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and retention of antigen-binding activity.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.

-

Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

ADC Treatment: The ADC is serially diluted in cell culture medium and added to the cells. A range of concentrations is used to generate a dose-response curve. Control wells include untreated cells and cells treated with the unconjugated antibody.

-

Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effects.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: The percentage of cell viability is calculated for each ADC concentration relative to the untreated control. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a living organism.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 0.25 cm³). The mice are then randomized into treatment and control groups.

-

Treatment Administration: The ADC, a non-targeting control ADC, and a vehicle control are administered to the respective groups, typically via intravenous or intraperitoneal injection. Dosing is often expressed in terms of SN-38 equivalents.

-

Monitoring: Tumor size and body weight are measured regularly (e.g., twice a week).

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizations

Signaling Pathway of SN-38

Caption: SN-38 stabilizes the topoisomerase I-DNA complex, leading to DNA damage and apoptosis.

Experimental Workflow for ADC Development

Caption: A streamlined workflow for the preclinical development of this compound ADCs.

Logical Relationship of this compound ADC Action

References

- 1. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 2. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of CL2A-SN-38: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical data available for antibody-drug conjugates (ADCs) utilizing the CL2A-SN-38 linker-payload system. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed look into the mechanism of action, efficacy, and safety profile of this technology.

Introduction to this compound

This compound represents a significant advancement in ADC technology. It combines a moderately stable, pH-sensitive linker (CL2A) with the potent topoisomerase I inhibitor, SN-38.[1][2][3] SN-38, the active metabolite of irinotecan, is approximately 100 to 1,000 times more potent than its parent drug.[4][5] However, its systemic administration is limited by poor solubility and toxicity. The CL2A linker technology enables the targeted delivery of SN-38 to tumor cells, thereby enhancing its therapeutic index.

The CL2A linker is designed for a drug-to-antibody ratio (DAR) of approximately 7-8:1. It incorporates a short polyethylene glycol (PEG) moiety to improve solubility. A key feature of the CL2A linker is its pH sensitivity, which allows for the release of SN-38 in the acidic tumor microenvironment and within the lysosomes of cancer cells following internalization. This controlled release mechanism also contributes to a "bystander effect," where the released SN-38 can kill neighboring cancer cells that may not express the target antigen.

Mechanism of Action

The antitumor activity of this compound-based ADCs is a multi-step process that begins with the binding of the ADC to a specific antigen on the surface of a cancer cell.

References

- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adcreview.com [adcreview.com]

The Rise of SN-38 in Antibody-Drug Conjugates: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most promising payloads is SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan.[1][2][3] SN-38 is 100 to 1000 times more potent than its parent drug, irinotecan, making it an attractive candidate for targeted delivery to tumor cells.[2][4] This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of SN-38 based ADCs, with a focus on the methodologies and quantitative data crucial for their advancement.

From Prodrug to Potent Payload: The Rationale for SN-38 in ADCs

Irinotecan (CPT-11) is a prodrug that requires in vivo conversion to SN-38 by carboxylesterases. This conversion is often inefficient and variable among patients. By directly conjugating SN-38 to a tumor-targeting antibody, ADCs bypass this metabolic activation step, allowing for more direct and potent delivery of the cytotoxic agent to cancer cells. This approach aims to enhance the therapeutic index by increasing the drug concentration at the tumor site while minimizing systemic exposure and associated toxicities.

The mechanism of action of SN-38 involves the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and repair. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand DNA breaks. When the replication fork encounters these stabilized complexes, irreversible double-strand DNA breaks occur, ultimately triggering cell cycle arrest and apoptosis.

Key Components of SN-38 ADCs: A Modular Design

The efficacy of an SN-38 ADC is dependent on the interplay of its three core components: the monoclonal antibody, the linker, and the SN-38 payload.

-

Monoclonal Antibody: The antibody provides target specificity, binding to tumor-associated antigens that are overexpressed on the surface of cancer cells. A prime example is sacituzumab, the antibody component of the FDA-approved ADC sacituzumab govitecan (Trodelvy®), which targets the Trophoblast cell surface antigen 2 (TROP-2).

-

Linker: The linker connects SN-38 to the antibody and plays a critical role in the stability and release of the payload. The ideal linker is stable in circulation to prevent premature drug release and is efficiently cleaved within the tumor microenvironment or inside the cancer cell. The CL2A linker, a pH-sensitive linker used in sacituzumab govitecan, is designed to release SN-38 in the acidic environment of the tumor.

-

SN-38 Payload: The potent topoisomerase I inhibitor responsible for the ADC's cytotoxic effect.

Signaling Pathway of SN-38-Induced Cell Death

The following diagram illustrates the proposed signaling pathway initiated by SN-38.

References

- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of CL2A-SN-38 Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic agents. Sacituzumab govitecan is an ADC composed of a humanized monoclonal antibody targeting the Trop-2 receptor, conjugated to SN-38, the active metabolite of irinotecan, via the proprietary cleavable linker, CL2A.[1] SN-38 is a potent topoisomerase I inhibitor that is approximately 100 to 1000 times more active than its parent drug, irinotecan.[2] The CL2A linker is designed to be stable in circulation and release the SN-38 payload in the tumor microenvironment.[3] This document provides a detailed overview of the synthesis of the CL2A-SN-38 drug-linker and a comprehensive protocol for its conjugation to an antibody and subsequent purification of the resulting ADC.

This compound Synthesis Overview

The synthesis of the this compound drug-linker is a complex, multi-step process. Due to the proprietary nature of the CL2A linker, a detailed, step-by-step protocol is not publicly available. However, based on available literature, the synthesis can be broadly outlined as a 10-step process.[4] The key components of the CL2A linker include a maleimide group for antibody conjugation, a polyethylene glycol (PEG) moiety to enhance solubility, and a pH-sensitive carbonate linkage to SN-38.[2]

The general synthetic strategy involves three main stages:

-

Preparation of SN-38: This involves the synthesis of the core camptothecin structure, followed by chiral resolution to obtain the desired enantiomer of SN-38.

-

Synthesis of the CL2A Linker: This is a multi-step process involving the assembly of the various components of the linker.

-

Conjugation of CL2A to SN-38: The final step is the covalent attachment of the CL2A linker to the 20-hydroxy group of SN-38, forming the this compound drug-linker.

The final this compound product is characterized by methods such as LC-MS and 1H NMR to confirm its structure and purity.

Experimental Protocols

Antibody Preparation and Reduction

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for conjugation.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

-

Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

-

Centrifugal concentrators (e.g., 30 kDa MWCO)

Procedure:

-

Prepare the antibody solution at a concentration of 1-2 mg/mL in the Reaction Buffer.

-

Add a 10-fold molar excess of TCEP solution to the antibody solution.

-

Incubate the mixture at 37°C for 30 minutes with gentle mixing.

-

Remove excess TCEP by buffer exchange using a centrifugal concentrator. Wash the antibody with Reaction Buffer three times.

-

Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Conjugation of this compound to Reduced Antibody

This protocol details the conjugation of the maleimide-containing this compound to the reduced antibody.

Materials:

-

Reduced monoclonal antibody

-

This compound dissolved in Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (as above)

-

Quenching solution: 10 mM N-ethylmaleimide in DMSO

Procedure:

-

Adjust the concentration of the reduced antibody to 2-5 mg/mL with Reaction Buffer.

-

Add the this compound solution to the reduced antibody solution at a molar ratio of approximately 8:1 (drug-linker:antibody). The final DMSO concentration should be kept below 10% (v/v).

-

Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

-

To cap any unreacted thiol groups, add the quenching solution to the reaction mixture.

-

Incubate for an additional 20 minutes at room temperature.

Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC from unconjugated drug-linker and other reaction components using tangential flow filtration (TFF).

Materials:

-

Crude ADC solution

-

Tangential Flow Filtration (TFF) system with a suitable molecular weight cut-off membrane (e.g., 30-50 kDa)

-

Diafiltration Buffer: Formulation buffer of choice (e.g., histidine buffer)

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Concentrate the crude ADC solution to a target concentration of 25-30 g/L using the TFF system.

-

Perform diafiltration against the Diafiltration Buffer for at least 10 diavolumes to remove unconjugated this compound, residual solvents, and other small molecule impurities.

-

Concentrate the purified ADC to the desired final concentration.

-

Recover the ADC from the TFF system.

-

Sterile filter the final ADC product through a 0.22 µm filter and store at the recommended temperature (typically 2-8°C).

Data Presentation

Table 1: Key Parameters for this compound ADC Synthesis and Purification

| Parameter | Typical Value | Reference |

| Synthesis | ||

| This compound Purity | >95% | |

| Conjugation | ||

| Drug-to-Antibody Ratio (DAR) | 7-8 | |

| Reaction Time | 1 hour | |

| Purification | ||

| ADC Recovery | >90% | N/A |

| Residual Free Drug-Linker | <1% | |

| ADC Aggregate Level | <5% |

Characterization of this compound ADC

The successful synthesis and purification of the this compound ADC should be confirmed using a panel of analytical techniques:

-

Size-Exclusion Chromatography (SEC): To determine the extent of aggregation and fragmentation of the ADC.

-

Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and integrity of the ADC and to determine the average DAR.

Mandatory Visualizations

References

- 1. FDA Approves Sacituzumab Govitecan for Triple-Negative Breast Cancer | Biopharma PEG [biochempeg.com]

- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

Application Notes and Protocols for the Conjugation of CL2A-SN-38 to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of the drug-linker, CL2A-SN-38, to a monoclonal antibody (mAb). The resulting antibody-drug conjugate (ADC) can be used for targeted cancer therapy. SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor.[1][2][3][4][5] The CL2A linker is a pH-sensitive linker that allows for the release of SN-38 in the tumor microenvironment and within tumor cells. This document outlines the chemical principles, experimental procedures, and analytical methods for the successful preparation and characterization of a this compound ADC.

Principle of Conjugation

The conjugation of this compound to a monoclonal antibody is a multi-step process that relies on the principles of protein chemistry and bioconjugation. The overall workflow involves the selective reduction of interchain disulfide bonds within the antibody, followed by the covalent attachment of the this compound drug-linker to the newly generated free thiol groups.

Key steps include:

-

Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer to ensure its stability and reactivity.

-

Partial Reduction of Antibody: The interchain disulfide bonds of the IgG are partially reduced using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). This step exposes free sulfhydryl (thiol) groups, typically in the hinge region of the antibody, which serve as conjugation sites.

-

Conjugation Reaction: The maleimide group at the end of the CL2A linker on the this compound molecule reacts with the free thiol groups on the reduced antibody via a Michael addition reaction. This forms a stable thioether bond, covalently linking the drug-linker to the antibody.

-

Purification of the ADC: Following the conjugation reaction, the resulting ADC mixture is purified to remove unreacted drug-linker, unconjugated antibody, and any aggregates that may have formed. Common purification techniques include tangential flow filtration (TFF), size-exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC).

-

Characterization of the ADC: The purified ADC is then characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Supplier | Purpose |

| Monoclonal Antibody (mAb) | User-defined | Targeting moiety of the ADC |

| This compound | e.g., MedchemExpress, BroadPharm | Drug-linker for conjugation |

| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent for antibody disulfide bonds |

| Dimethyl sulfoxide (DMSO) | Various | Solvent for dissolving this compound |

| Phosphate Buffered Saline (PBS), pH 7.4 | Various | Buffer for antibody and conjugation reaction |

| Reaction Buffer (e.g., PBS with EDTA) | Various | To prevent re-oxidation of thiols |

| Storage Buffer (e.g., Histidine-based buffer) | Various | For final formulation of the ADC |

| Protein Concentrators (e.g., Amicon Ultra) | MilliporeSigma | For buffer exchange and concentration |

| Chromatography columns (SEC, HIC) | Various | For purification and analysis of the ADC |

Detailed Conjugation Protocol

Step 1: Antibody Preparation

-

Prepare the monoclonal antibody at a concentration of 2-10 mg/mL in a suitable reaction buffer (e.g., 1x PBS, pH 7.4).

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

Step 2: Partial Reduction of the Antibody

-

Add a freshly prepared solution of TCEP to the antibody solution. The final molar ratio of TCEP to mAb will need to be optimized for each specific antibody but typically ranges from 2 to 10-fold molar excess.

-

Incubate the reaction mixture at 37°C for 1-2 hours to allow for the partial reduction of the interchain disulfide bonds.

-

Cool the reaction mixture on ice for 5 minutes to slow down the reduction reaction.

Step 3: Conjugation of this compound

-

Dissolve the this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Add the this compound stock solution to the cooled, reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation. A typical molar excess of this compound to antibody is 5-15 fold.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing to facilitate the conjugation reaction.

Step 4: Purification of the ADC

-

Remove the excess, unreacted this compound and other small molecules using a protein concentrator or tangential flow filtration (TFF).

-

Perform buffer exchange into a suitable storage buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).

-

For further purification and to separate different DAR species, chromatographic methods can be employed:

-

Size-Exclusion Chromatography (SEC): To remove high molecular weight aggregates.

-

Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DAR values, as the hydrophobicity of the ADC increases with the number of conjugated drug-linkers.

-

Characterization of the this compound ADC

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that influences the efficacy and toxicity of the ADC.

| Method | Principle | Advantages | Disadvantages |

| UV/Vis Spectroscopy | Measures absorbance at 280 nm (for antibody) and at the λmax of SN-38 (around 370 nm). The DAR is calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR. Can be inaccurate if there is significant spectral overlap. |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drug-linkers, which increases the overall hydrophobicity. The weighted average DAR is calculated from the peak areas of the different species. | Provides information on the distribution of different DAR species. | Requires specialized columns and method development. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the molecular weight of the intact ADC and its subunits (light and heavy chains). The DAR can be calculated from the mass difference between the conjugated and unconjugated antibody species. | Highly accurate and provides detailed information on the distribution of drug-loaded species. | Requires specialized instrumentation and expertise. |

Purity and Aggregate Analysis

Size-Exclusion Chromatography (SEC) is the standard method for determining the purity of the ADC and quantifying the percentage of high molecular weight aggregates.

Diagrams

This compound Conjugation Workflow

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

Chemical Reaction of Conjugation

Caption: Michael addition reaction between the antibody thiol and the this compound maleimide.

ADC Purification and Analysis Logic

Caption: Logical flow of ADC purification and subsequent analytical characterization.

References

- 1. adcreview.com [adcreview.com]

- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of CL2A-SN-38

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro cytotoxicity of CL2A-SN-38, an antibody-drug conjugate (ADC) comprising a monoclonal antibody linked to the potent topoisomerase I inhibitor, SN-38, via a CL2A linker. SN-38 is the active metabolite of irinotecan and is approximately 100 to 1,000 times more potent than its parent compound[1]. The CL2A linker is designed to be stable in circulation but releases the SN-38 payload under specific conditions, such as the low pH environment of lysosomes, after internalization by target cells[2][3]. This protocol outlines the materials, reagents, and a step-by-step procedure for conducting a cell viability assay, typically using a tetrazolium-based method like MTT or XTT, to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a relevant cancer cell line.

Introduction

Antibody-drug conjugates represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents[4]. This compound is an ADC that leverages the cytotoxic effects of SN-38, a topoisomerase I inhibitor[5]. SN-38 functions by trapping the topoisomerase I-DNA covalent complex, which leads to DNA single-strand breaks that are converted into double-strand breaks during DNA replication, ultimately inducing apoptosis. The efficacy of an ADC like this compound is critically dependent on its ability to be internalized by target cells and for the cytotoxic payload to be released. Therefore, an in vitro cytotoxicity assay is an essential first step in the preclinical evaluation of such compounds to assess their potency and selectivity.

This protocol provides a comprehensive guide for researchers to perform a reproducible in vitro cytotoxicity assay for this compound.

Signaling Pathway of SN-38

Caption: Mechanism of action of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay using MTT

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.

1. Materials and Reagents

-

Cell Lines: A cancer cell line expressing the target antigen for the antibody component of this compound. A negative control cell line lacking the target antigen is also recommended to assess target-specific cytotoxicity. Examples include HER2-positive BT-474 cells and HER2-negative MCF-7 cells for a HER2-targeting ADC. For colorectal cancer studies, HCT116, HT-29, or SW620 cell lines can be used.

-

Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution of known concentration.

-

Control Articles:

-

Unconjugated antibody.

-

Free SN-38 payload.

-

Vehicle control (the solvent used to dissolve the test articles).

-

-

Assay Reagents:

-

Phosphate Buffered Saline (PBS), sterile.

-

Trypsin-EDTA solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

-

-

Equipment:

-

96-well flat-bottom cell culture plates.

-

Humidified incubator at 37°C with 5% CO₂.

-

Microplate reader capable of measuring absorbance at 570 nm.

-

Biosafety cabinet.

-

Multichannel pipette.

-

2. Experimental Workflow

Caption: General workflow for the this compound in vitro cytotoxicity assay.

3. Step-by-Step Procedure

Day 1: Cell Seeding

-

Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.

Day 2: Drug Treatment

-

Prepare serial dilutions of this compound, unconjugated antibody, and free SN-38 in complete culture medium. A typical concentration range for SN-38 and related ADCs can span from 0.001 µM to 100 µM.

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.

-

Add 100 µL of complete medium with the corresponding vehicle concentration to the untreated control wells.

-

Incubate the plate at 37°C with 5% CO₂ for a duration relevant to the drug's mechanism of action, typically 48 to 144 hours. Incubation times of 24, 48, and 72 hours are commonly evaluated.

Day 5: Cell Viability Assessment (for a 72h incubation)

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-